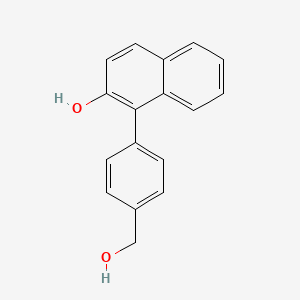

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

Beschreibung

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol is a naphthol derivative featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring attached to the naphthalene moiety. These methods suggest that the target compound could be synthesized through similar pathways, substituting appropriate reagents to introduce the hydroxymethyl group.

Eigenschaften

Molekularformel |

C17H14O2 |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

1-[4-(hydroxymethyl)phenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14O2/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-10,18-19H,11H2 |

InChI-Schlüssel |

KNNKLHFHLFMYGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-naphthol under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structure combining a naphthalene moiety with a hydroxymethyl-substituted phenyl group. Its molecular formula is with a molecular weight of 226.27 g/mol. The presence of the hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Applications in Organic Synthesis

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol serves as an intermediate in synthesizing more complex molecules, making it valuable in organic chemistry. Its ability to undergo various transformations allows chemists to create diverse derivatives that can be utilized in different applications.

Research indicates that compounds similar to 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol may exhibit antimicrobial and anticancer properties. The biological activity is primarily attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group enhances solubility, facilitating interactions with enzymes or receptors .

Case Studies

Several studies have explored the biological implications of compounds related to 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol:

- Apoptosis Induction : A study reported that naphthalene derivatives could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens, indicating the potential for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Hydrogen Bonding: The hydroxymethyl group in 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol enhances intermolecular hydrogen bonding compared to non-polar derivatives like 1-(phenylethynyl)naphthalen-2-ol. This property is critical for crystal packing and solubility in polar solvents .

- Melting Points : Derivatives with polar substituents (e.g., -OH, -CH₂OH) exhibit higher melting points (>280°C for [N2]) compared to methoxy (-OCH₃) or ethynyl (-C≡C) analogues, which have lower thermal stability .

Research Findings and Implications

- Substituent Effects: Electron-donating groups (-OH, -CH₂OH) improve solubility and intermolecular interactions, whereas electron-withdrawing groups (-CF₃, -NO₂) enhance reactivity but increase toxicity .

- Structural Characterization : IR and NMR data for analogous compounds ([N2]) confirm the presence of O-H (3418 cm⁻¹) and aromatic protons (δ 6.488–8.814 ppm), providing benchmarks for identifying the target compound .

- Safety Profile : Nitro-substituted analogues (e.g., 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol) require stringent handling due to mutagenic risks, whereas hydroxymethyl derivatives are likely safer for laboratory use .

Biologische Aktivität

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol, an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol, exhibits significant biological activity due to its unique structural features. This compound combines a naphthalene moiety with a hydroxymethyl-substituted phenyl group, which enhances its reactivity and potential interactions with biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

- Naphthalene Core : A polycyclic aromatic hydrocarbon that contributes to hydrophobic interactions.

- Hydroxymethyl Group : Positioned at the para position of the phenyl ring, it increases the compound's solubility and reactivity.

These features allow 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol to engage in various biological activities, primarily through hydrogen bonding and hydrophobic interactions with enzymes and receptors.

Biological Activities

Research indicates that compounds similar to 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol may exhibit antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol has demonstrated potential as an antimicrobial agent. Its activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. Studies suggest that the hydroxymethyl group enhances its interaction with microbial targets, leading to increased solubility and bioavailability .

Anticancer Activity

Preliminary investigations into the anticancer properties of 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol indicate promising results. Similar naphthalene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HT-29 (colon cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HT-29 | 20.5 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of specific signaling pathways influenced by the compound's structural characteristics .

Case Studies

Several case studies have explored the biological activity of naphthalene derivatives, providing insights into their potential therapeutic applications:

- Study on Antimicrobial Activity : A study assessing various naphthalene derivatives found that those with hydroxymethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The presence of electron-donating groups like hydroxymethyl was crucial for improving activity against resistant strains .

- Cytotoxicity Evaluation : In another investigation, researchers synthesized novel naphthalene-based compounds and tested their cytotoxicity against cancer cell lines. The study concluded that modifications at specific positions on the naphthalene ring significantly affected anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.